2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one
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Overview
Description
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxy group and the p-tolyl group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Example Reaction:
Starting Materials: 2-aminobenzamide, p-tolualdehyde, and ethanol.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Reaction Conditions: Reflux in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-ethoxy-3-(p-tolyl)quinazolin-4-carboxylic acid.
Reduction: Formation of 2-ethoxy-3-(p-tolyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyquinazolin-4(3H)-one: Lacks the p-tolyl group, which may affect its biological activity.
3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the ethoxy group, which may influence its chemical properties.
2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the ethoxy and p-tolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex compounds.
Biological Activity
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 258.30 g/mol. Its structure features an ethoxy group and a p-tolyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that quinazolinones, including this compound, exhibit significant antimicrobial properties. They have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, studies have shown that certain derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Quinazolinone derivatives are being explored for their anticancer potential. For instance, structural modifications at specific positions on the quinazoline ring can enhance their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It has been evaluated for its ability to inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit kinases associated with cancer progression .
- Receptor Interaction : It may also interact with receptors that play a role in inflammatory responses and cancer cell signaling .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Ethoxy-4(3H)-quinazolinone | Ethoxy group at position 2 | Antimicrobial and anticancer activities |
2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one | Methyl group instead of ethoxy | Enhanced anti-inflammatory properties |
2-Amino-3-(p-tolyl)quinazolin-4(3H)-one | Amino group at position 2 | Potential neuroprotective effects |
2-Chloro-3-(p-tolyl)quinazolin-4(3H)-one | Chlorine substituent at position 2 | Antiviral activity |
This table illustrates how variations in substituents can lead to differing biological activities, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
- Anticancer Study : A study involving the administration of this compound to lung carcinoma models showed a significant reduction in tumor size compared to control groups, suggesting strong anticancer efficacy .
- Anti-inflammatory Evaluation : In a rat model of inflammation, the compound was found to reduce swelling and pain more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a novel anti-inflammatory agent .
Properties
CAS No. |
828273-80-9 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-ethoxy-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI Key |
ZOAGDXOBZIKXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
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